Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester
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Overview
Description
Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyl ester group and a tert-butyloxycarbonyl (Boc) protected amino group attached to a benzoate core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol, followed by the protection of the amino group with tert-butyloxycarbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reagents are often added in a controlled manner to maintain the desired reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group under acidic conditions.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acidic conditions using trifluoroacetic acid or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 3-aminobenzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of peptide-based probes for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, especially those involving peptide drugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Benzyl benzoate: Lacks the Boc-protected amino group, making it less versatile in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Similar in function but differ in the core structure, often used in peptide synthesis.
Carboxybenzyl-protected amino acids: Another class of protecting groups used in peptide synthesis, removed by catalytic hydrogenation.
Uniqueness: Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester is unique due to its combination of a benzyl ester and a Boc-protected amino group, making it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
123986-60-7 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-16-11-7-10-15(12-16)17(21)23-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3,(H,20,22) |
InChI Key |
DMNZQITUQZYYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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